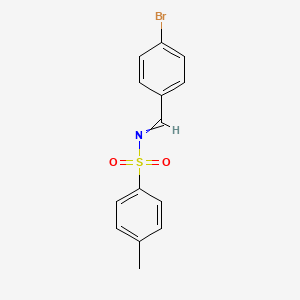

N-(4-Bromobenzylidene)-p-toluenesulfonamide

Description

N-(4-Bromobenzylidene)-p-toluenesulfonamide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is notable for its bromine substitution on the benzylidene moiety and a sulfonamide group attached to the toluene ring

Properties

IUPAC Name |

N-[(4-bromophenyl)methylidene]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUIUBJMRRZMDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407494 | |

| Record name | N-[(4-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36176-90-6 | |

| Record name | N-[(4-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36176-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Recrystallization and Filtration

Crude this compound is typically purified via recrystallization from toluene or ethyl acetate. The compound exhibits limited solubility in polar solvents at room temperature, necessitating hot filtration to remove insoluble byproducts. Post-crystallization, the product is isolated as a white to off-white crystalline solid with a melting point of 152–153°C.

Spectroscopic Analysis

¹H NMR (500 MHz, CDCl₃): δ 8.47 (s, 1H, N=CH), 7.79 (d, J = 8.2 Hz, 2H, Ar-H), 7.33 (d, J = 8.0 Hz, 2H, Ar-H), 2.44 (s, 3H, CH₃).

¹³C NMR (125 MHz, CDCl₃): δ 181.0 (N=CH), 144.6 (C-SO₂), 134.8 (C-Br), 129.7 (Ar-C), 128.0 (Ar-C), 21.6 (CH₃).

IR (KBr): ν 1597 cm⁻¹ (C=N stretch), 1320 cm⁻¹ (S=O asymmetric stretch), 1157 cm⁻¹ (S=O symmetric stretch).

Comparative Analysis of Synthetic Routes

The acid-catalyzed method balances yield and practicality, making it the preferred choice for laboratory-scale synthesis. Solvent-free thermal condensation offers operational simplicity but requires precise temperature control. The benzenesulfinic acid-mediated approach, while efficient under mild conditions, incurs additional costs due to the stoichiometric use of sulfinate salts.

Applications in Organic Synthesis

This compound serves as a precursor to spirocyclic indole derivatives, as demonstrated in the MgI₂-catalyzed cycloaddition with 1-benzylspiro-3-cyclopropyl-indole-2-one. The electron-withdrawing p-toluenesulfonyl group enhances the imine’s electrophilicity, facilitating nucleophilic attack by alkenes and alkynes in [3+2] cycloadditions. Additionally, the bromine substituent enables further functionalization via Suzuki-Miyaura cross-coupling, expanding its utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: N-(4-Bromobenzylidene)-p-toluenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the benzylidene moiety can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Oxidation and Reduction Reactions: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride. Conversely, it can be oxidized under specific conditions to form different oxidation products.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding aldehyde and sulfonamide.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used reagents for this reaction.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Major Products:

Substitution Products: New biaryl compounds from Suzuki-Miyaura coupling.

Reduction Products: Corresponding amines.

Oxidation Products: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

N-(4-Bromobenzylidene)-p-toluenesulfonamide has been investigated for its potential anticancer properties. Research indicates that sulfonamide derivatives can interfere with tumor cell growth. Specifically, studies have shown that compounds within this class exhibit significant activity against various cancer types, including tongue squamous cell carcinoma and non-small cell lung cancer . The lipophilic nature of the compound allows it to effectively penetrate tumor tissues, enhancing its therapeutic efficacy.

Case Study:

- Study Title: "Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide"

- Findings: The study utilized zebrafish as an in vivo model to assess the toxicity of p-toluenesulfonamide derivatives, demonstrating their potential as effective anticancer agents with manageable toxicity profiles .

Organic Synthesis

2.1 Intermediate in Chemical Reactions

This compound serves as a versatile intermediate in various organic reactions. Its ability to participate in condensation reactions makes it valuable in synthesizing more complex molecules.

Data Table: Synthesis Applications

Catalysis

3.1 Role in Catalytic Reactions

The compound has been explored for its catalytic properties, particularly in asymmetric synthesis. Its structure allows it to function effectively as a catalyst or catalyst precursor in various reactions.

Case Study:

Mechanism of Action

The biological activity of N-(4-Bromobenzylidene)-p-toluenesulfonamide is primarily attributed to its ability to interact with biological macromolecules. The Schiff base moiety can form coordination complexes with metal ions, which may enhance its biological activity. The bromine atom can also contribute to the compound’s reactivity by participating in halogen bonding interactions. These interactions can affect the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

N-(4-Bromobenzylidene)-2-hydroxybenzohydrazide: Another Schiff base with a bromine substitution, known for its strong binding affinity to human serum albumin.

N-(4-Chlorobenzylidene)-p-toluenesulfonamide: A similar compound with a chlorine substitution instead of bromine, which may exhibit different reactivity and biological activity.

Uniqueness: N-(4-Bromobenzylidene)-p-toluenesulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer distinct chemical and biological properties. The bromine atom can enhance the compound’s reactivity in substitution reactions, while the sulfonamide group can improve its solubility and stability in biological systems.

Biological Activity

N-(4-Bromobenzylidene)-p-toluenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C13H12BrN1O2S

- Molecular Weight : 327.21 g/mol

The structure includes a bromobenzylidene moiety linked to a p-toluenesulfonamide group, which contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of p-toluenesulfonamide derivatives. For instance, p-toluenesulfonamide has been shown to exhibit antineoplastic activity against various cancer cell lines. The mechanism involves interference with tumor cell growth and apoptosis induction.

- Case Study : A study demonstrated that p-toluenesulfonamide significantly inhibited the proliferation of tongue squamous cell carcinoma cells in vitro, suggesting its potential as an effective therapeutic agent in oncology .

Toxicological Profile

The toxicity assessment of this compound indicates a relatively low toxicity profile. In acute toxicity studies using zebrafish as a model organism, the compound exhibited an LC50 value indicating low lethality at sublethal concentrations.

- Key Findings :

| Parameter | Observation |

|---|---|

| Cardiotoxicity | Minor alterations in cardiac rhythm |

| Neurotoxicity | Increased locomotor activity |

| Respiratory Rate | Higher in treated groups |

Molecular docking studies have provided insights into the binding interactions between this compound and various proteins involved in cellular processes. The compound shows moderate binding affinity to muscle myosin and ATPase activities, which may elucidate its effects on muscle contraction and cellular energy metabolism .

Pharmacological Applications

This compound has been investigated for several pharmacological applications:

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.

- Anti-inflammatory Properties : Demonstrates potential in reducing inflammation through modulation of inflammatory pathways.

- Cell Cycle Regulation : Influences cell cycle progression, which is crucial for cancer therapy .

Q & A

Q. What are the common synthetic routes for preparing N-(4-Bromobenzylidene)-p-toluenesulfonamide?

The compound can be synthesized via a Schiff base condensation reaction between p-toluenesulfonamide and 4-bromobenzaldehyde. This typically involves refluxing the reactants in a polar aprotic solvent (e.g., ethanol or DMF) under acidic or anhydrous conditions. The reaction progress is monitored using TLC, and purification is achieved via flash chromatography (e.g., pentane/EtOAc gradients). Similar methodologies are described for analogous sulfonamide derivatives, where morpholine or other amines are incorporated .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the imine bond (C=N) formation (δ ~8.3–8.5 ppm for aromatic protons adjacent to the bromine and imine groups) and the sulfonamide moiety (distinct singlet for -SO₂-).

- IR spectroscopy : Peaks at ~1597 cm⁻¹ (C=N stretch), ~1354–1161 cm⁻¹ (asymmetric/symmetric SO₂ stretches), and ~810 cm⁻¹ (C-Br vibration).

- X-ray crystallography : For unambiguous structural determination, especially to resolve conformationally flexible regions (e.g., imine geometry) .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction data can be refined using SHELX programs (e.g., SHELXL) to determine bond lengths, angles, and torsion angles. For example, the imine (C=N) bond length (~1.28 Å) and planarity of the benzylidene group can be validated. ORTEP-III is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks. This approach is critical for resolving slow conformational equilibria observed in NMR spectra .

Q. What role does hydrogen bonding play in the crystal packing of this sulfonamide, and how can graph set analysis be applied?

The sulfonamide group (-SO₂NH-) participates in N-H···O hydrogen bonds, forming dimeric motifs (graph set R₂²(8) ). The bromine atom may engage in halogen bonding (C-Br···O=S), influencing crystal packing. Graph set analysis, following Etter’s formalism, categorizes these interactions into chains (C ), rings (R ), or self-assembled sheets, providing insights into supramolecular design .

Q. How can this compound be employed in the synthesis of heterocyclic compounds like benzimidazoles?

The compound serves as a precursor in mechanochemical C–N coupling reactions. For instance, ball-milling with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) facilitates cyclization to form 1H-benzo[d]imidazole derivatives. This solvent-free method achieves high yields (~92%) and is scalable for synthesizing functionalized heterocycles .

Q. What strategies are effective for electrophilic cyclization reactions involving N-alkenyl sulfonamides?

Chloramine-T/I₂ systems enable electrophilic iodocyclization of alkenyl sulfonamides. For example, N-(4-pentenyl)-p-toluenesulfonamide undergoes cyclization to yield iodomethylated pyrrolidines. Optimizing reagent stoichiometry (e.g., I₂ as the electrophile) and reaction time minimizes byproducts. This method is applicable to derivatives with bromobenzylidene groups for generating fused-ring systems .

Methodological Notes

- Crystallography Workflow : Use SHELXD for phase problem resolution and SHELXL for refinement. Validate hydrogen-bonding networks with Mercury or PLATON .

- Synthetic Optimization : For imine formation, employ molecular sieves to remove water and enhance yield. Monitor reaction progress via in situ IR for C=N bond formation .

- Cyclization Reactions : Mechanochemical methods reduce solvent waste and improve reaction efficiency compared to traditional thermal approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.